2,4-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
2,4-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17F3N2O4S2 and its molecular weight is 482.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzenesulfonamide derivatives have been used in the preparation of compounds with potent anti-hiv-1 (human immunodeficiency virus type 1) activity . Therefore, it is possible that this compound may also target proteins involved in the HIV-1 lifecycle.
Mode of Action
Based on its structural similarity to other benzenesulfonamide derivatives, it is likely that it interacts with its targets through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Given its potential anti-hiv-1 activity, it may be involved in inhibiting the replication of the hiv-1 virus .
Result of Action
If it does indeed have anti-hiv-1 activity, it could potentially inhibit the replication of the hiv-1 virus, thereby reducing viral load and slowing disease progression .
Properties
IUPAC Name |
2,4-difluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4S2/c22-15-4-8-18(9-5-15)32(29,30)26-11-1-2-14-3-7-17(13-20(14)26)25-31(27,28)21-10-6-16(23)12-19(21)24/h3-10,12-13,25H,1-2,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXPHKUHDYZUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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